

An In-depth Technical Guide to the Chemical Structure of Tigogenin

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Compound of Interest

Compound Name: *Tigogenin*
Cat. No.: *B051453*

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Core Chemical Identity

Tigogenin is a naturally occurring steroid sapogenin found in various plant species, including those of the genera *Digitalis* and *Agave*.^[1] It serves as a crucial starting material in the semi-synthesis of various steroid hormones. Structurally, it is a C-5 epimer of smilagenin.^[1] Its chemical identity is well-established through extensive spectroscopic and chemical analysis.

Key Identifiers:

- IUPAC Name: (3 β ,5 α ,25R)-Spirostan-3-ol^{[1][2][3]}
- CAS Number: 77-60-1^{[1][2][4][5]}
- Chemical Formula: C₂₇H₄₄O₃^{[1][2][4]}
- Synonyms: 5 α -Spirostan-3 β -ol, (25R)-5 α -Spirostan-3 β -ol^{[2][5]}

Molecular Structure and Stereochemistry

The structure of **tigogenin** is characterized by a rigid tetracyclic steroid core and a spiroketal side chain, which is the defining feature of the spirostan class.

Core Skeleton: The molecule is built upon a gonane (perhydrocyclopentanophenanthrene) nucleus, which is fully saturated. This forms the characteristic A, B, C, and D rings of the steroid.

Spiroketal Moiety: Attached at C-17 of the steroid nucleus is a spiroketal system consisting of two additional rings, designated E (a tetrahydrofuran ring) and F (a tetrahydropyran ring). The spiro carbon atom is C-22.

Stereochemistry: **Tigogenin** possesses a specific and complex stereochemistry which is critical to its identity and biological function:

- The A/B ring fusion is trans, as indicated by the 5α configuration.
- The hydroxyl group at the C-3 position is in the equatorial position, denoted as 3β .
- The methyl group at C-25 is in the R configuration, specified as 25R. This particular stereoisomer is distinguished from its epimer, sarsasapogenin, which has a 25S configuration.^[2] The stereochemistry at C-25 can be determined using ^1H NMR by analyzing the chemical shift difference of the geminal protons at C-26.^[6]

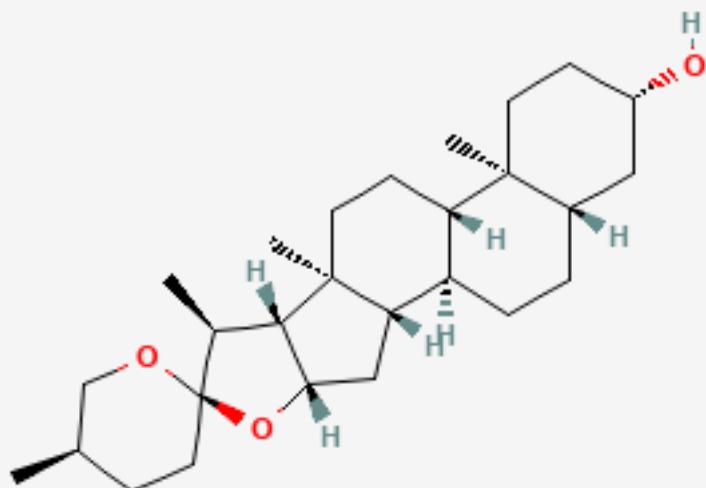


Figure 1. 2D Chemical Structure of **Tigogenin**.

Physicochemical Properties

The quantitative physicochemical properties of **tigogenin** are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Source
Molecular Weight	416.64 g/mol	[1][2][4][5]
Monoisotopic Mass	416.32904526 Da	[4]
Appearance	White to off-white crystalline solid	[7]
Melting Point	203°C	[1]
Optical Rotation $[\alpha]D^{20}$	-62°	[1]
Solubility	Soluble in DMF (2 mg/mL), acetone, ether, and petroleum ether. Practically insoluble in water.	[1][3][8]
logP	4.52 - 5.33	[8]
Polar Surface Area	38.69 Å ²	[8]

Experimental Protocols

Isolation of Tigogenin from Plant Material

Tigogenin is typically isolated as an aglycone from its corresponding saponin, tigonin. The general procedure involves the hydrolysis of saponin-rich plant extracts.

Protocol: Acid Hydrolysis and Extraction

- Source Material: Dried and powdered leaves of plants known to contain **tigogenin** glycosides, such as *Agave sisalana*.[1]

- Fermentation (Optional): The plant material may be subjected to spontaneous fermentation to begin the breakdown of complex glycosides.[9]
- Acid Hydrolysis: The plant material is refluxed with a dilute mineral acid (e.g., 2-5% sulfuric acid) in an alcoholic solvent (e.g., ethanol). This cleaves the glycosidic bonds, liberating the aglycone (**tigogenin**).[7]
- Neutralization and Extraction: The hydrolysate is neutralized with a base (e.g., lime). The **tigogenin** is then extracted from the mixture using an organic solvent like ethanol or hexane. [9]
- Purification: The crude extract is purified through a series of steps including decolorization (e.g., with activated charcoal) and recrystallization from a suitable solvent system, such as dilute methanol, to yield pure **tigogenin** crystals.[1][9]

Structural Characterization

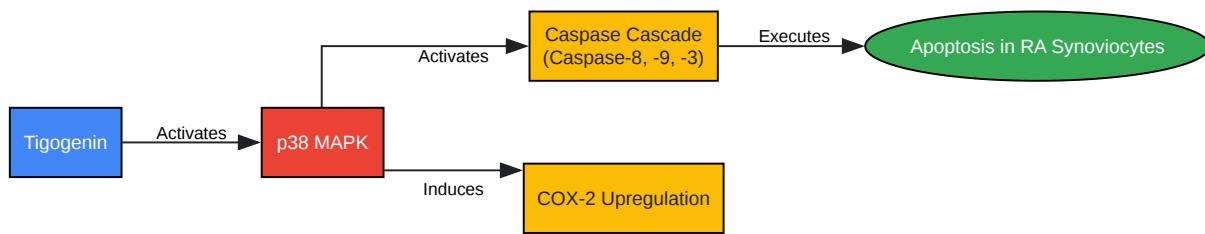
The definitive identification and structural elucidation of **tigogenin** rely on modern spectroscopic techniques.

- Mass Spectrometry (MS):
 - Methodology: Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula ($C_{27}H_{44}O_3$).
 - Data Interpretation: The fragmentation pattern in the mass spectrum provides information about the different parts of the molecule, including the steroid backbone and the spiroketal side chain.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Methodology: Samples are dissolved in a deuterated solvent (e.g., $CDCl_3$ or pyridine- d_5). 1H NMR, ^{13}C NMR, and 2D NMR (like COSY, HSQC, and HMBC) experiments are performed.
 - Data Interpretation:

- ^1H NMR: Key signals confirm the stereochemistry. For example, the chemical shift difference ($\Delta\delta$) between the two geminal protons at C-26 (H_{2-26}) is typically small (< 0.2 ppm) for the 25R configuration (as in **tigogenin**), whereas it is larger (> 0.5 ppm) for the 25S configuration.[6]
- ^{13}C NMR: The spectrum will show 27 distinct carbon signals. The chemical shifts of C-3, C-5, C-22, and C-25 are particularly diagnostic for confirming the structure and stereochemistry. Solid-state ^{13}C NMR studies have shown that the conformation of **tigogenin** is similar in both solid and solution phases.[10]
- 2D NMR: These experiments establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals, confirming the entire molecular framework.

Biological Activity and Signaling Pathway

Tigogenin exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and antifungal effects.[3][11][12][13] One of its well-studied mechanisms involves the induction of apoptosis in human rheumatoid arthritis (RA) fibroblast-like synoviocytes. This process is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which leads to an upregulation of cyclooxygenase-2 (COX-2).[14]



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Diagram 1. **Tigogenin**-induced apoptosis pathway in RA synoviocytes.

This diagram illustrates that **Tigogenin** activates the p38 MAPK signaling protein.[14] This activation, in turn, initiates the caspase cascade and upregulates COX-2 expression, ultimately leading to programmed cell death (apoptosis) in rheumatoid arthritis synovial cells.[14]

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